molecular formula C8H5F3N2O B13923188 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one

8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one

Cat. No.: B13923188
M. Wt: 202.13 g/mol
InChI Key: SJHGGEUFXBRDBL-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in recent years due to its unique chemical structure and versatile applications. This compound belongs to the imidazo[1,5-a]pyridine family, which is known for its luminescent properties and biological activities .

Preparation Methods

The synthesis of 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride followed by cyclization can yield the desired compound . Industrial production methods often involve scalable processes that ensure high yield and purity, such as the use of continuous flow reactors and optimized reaction conditions .

Chemical Reactions Analysis

8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield . Major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. It can also participate in electron transfer reactions due to its π-accepting properties . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

8-(trifluoromethyl)-2H-imidazo[1,5-a]pyridin-3-one

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-1-3-13-6(5)4-12-7(13)14/h1-4H,(H,12,14)

InChI Key

SJHGGEUFXBRDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CNC2=O)C(=C1)C(F)(F)F

Origin of Product

United States

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